Cas no 1638759-96-2 (Acetic acid, 2-(4-piperidinylidene)-, ethyl ester, hydrochloride (1:1))

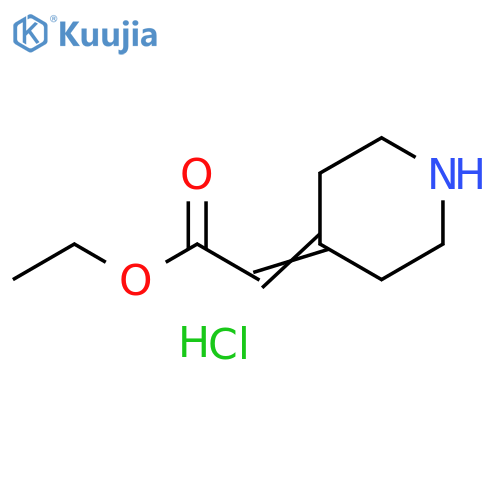

1638759-96-2 structure

商品名:Acetic acid, 2-(4-piperidinylidene)-, ethyl ester, hydrochloride (1:1)

CAS番号:1638759-96-2

MF:C9H16ClNO2

メガワット:205.681841850281

MDL:MFCD27988124

CID:5579694

PubChem ID:126845836

Acetic acid, 2-(4-piperidinylidene)-, ethyl ester, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- Acetic acid, 2-(4-piperidinylidene)-, ethyl ester, hydrochloride (1:1)

- ethyl 2-(piperidin-4-ylidene)acetate hydrochloride

- 1638759-96-2

- SB22807

- PS-21012

- F2167-8205

- AKOS040818360

- Ethyl 2-(Piperidin-4-ylidene)acetate HCl

- ethyl2-(piperidin-4-ylidene)acetatehydrochloride

- ethyl 2-piperidin-4-ylideneacetate;hydrochloride

- E80177

- CS-0183813

-

- MDL: MFCD27988124

- インチ: 1S/C9H15NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h7,10H,2-6H2,1H3;1H

- InChIKey: HOOPMGCFCDRODD-UHFFFAOYSA-N

- ほほえんだ: C(=C1CCNCC1)C(=O)OCC.Cl

計算された属性

- せいみつぶんしりょう: 205.0869564g/mol

- どういたいしつりょう: 205.0869564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

Acetic acid, 2-(4-piperidinylidene)-, ethyl ester, hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2167-8205-0.5g |

ethyl 2-(piperidin-4-ylidene)acetate hydrochloride |

1638759-96-2 | 95%+ | 0.5g |

$180.0 | 2023-09-06 | |

| Life Chemicals | F2167-8205-10g |

ethyl 2-(piperidin-4-ylidene)acetate hydrochloride |

1638759-96-2 | 95%+ | 10g |

$798.0 | 2023-09-06 | |

| Life Chemicals | F2167-8205-0.25g |

ethyl 2-(piperidin-4-ylidene)acetate hydrochloride |

1638759-96-2 | 95%+ | 0.25g |

$171.0 | 2023-09-06 | |

| Ambeed | A719075-100mg |

Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride |

1638759-96-2 | 97% | 100mg |

$27.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8114-1-100.0mg |

ethyl 2-(piperidin-4-ylidene)acetate hydrochloride |

1638759-96-2 | 97% | 100.0mg |

¥123.0000 | 2024-07-24 | |

| Aaron | AR01K8KK-500mg |

ethyl 2-(piperidin-4-ylidene)acetate |

1638759-96-2 | 97% | 500mg |

$80.00 | 2025-02-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8114-1-500.0mg |

ethyl 2-(piperidin-4-ylidene)acetate hydrochloride |

1638759-96-2 | 97% | 500.0mg |

¥460.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8114-1-100mg |

ethyl 2-(piperidin-4-ylidene)acetate hydrochloride |

1638759-96-2 | 97% | 100mg |

¥123.0 | 2024-04-23 | |

| eNovation Chemicals LLC | Y1210813-1g |

ethyl 2-(piperidin-4-ylidene)acetate hydrochloride |

1638759-96-2 | 97% | 1g |

$155 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1210813-500mg |

ethyl 2-(piperidin-4-ylidene)acetate hydrochloride |

1638759-96-2 | 97% | 500mg |

$105 | 2025-02-21 |

Acetic acid, 2-(4-piperidinylidene)-, ethyl ester, hydrochloride (1:1) 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

1638759-96-2 (Acetic acid, 2-(4-piperidinylidene)-, ethyl ester, hydrochloride (1:1)) 関連製品

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 4964-69-6(5-Chloroquinaldine)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1638759-96-2)ethyl 2-(piperidin-4-ylidene)acetate hydrochloride

清らかである:99%

はかる:1g

価格 ($):177.0